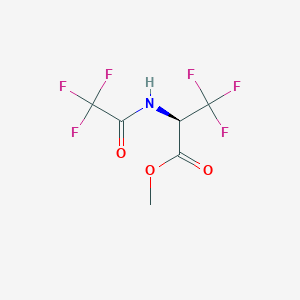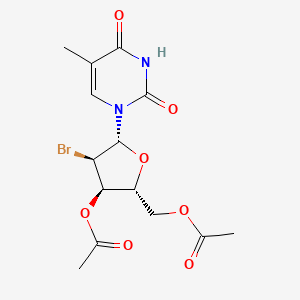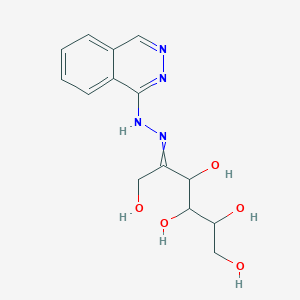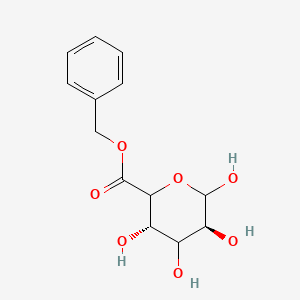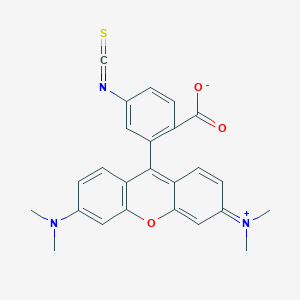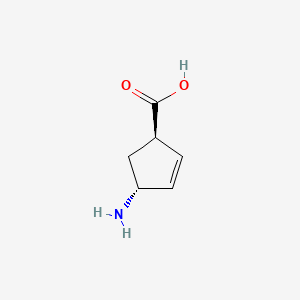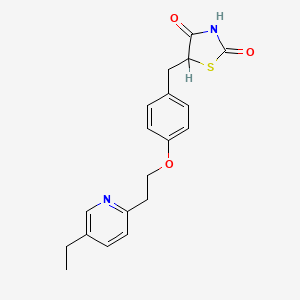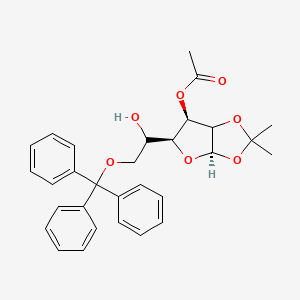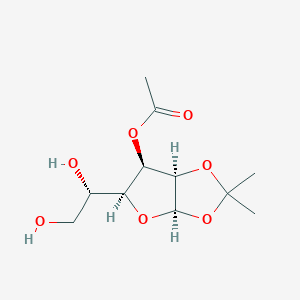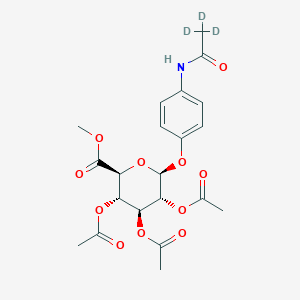
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester involves multiple steps. The starting material, 4-acetamidophenol, undergoes a series of acetylation reactions to introduce the acetyl groups at the 2, 3, and 4 positions of the glucuronide moiety. The final step involves the esterification of the glucuronide with methanol to form the methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The process typically includes rigorous quality control measures to meet research-grade standards .
化学反応の分析
Types of Reactions
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents to form quinones or other oxidized products.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-Acetamidophenyl-D3-beta-D-glucuronide.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted glucuronides depending on the nucleophile used.
科学的研究の応用
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester is used extensively in scientific research, particularly in the following fields:
作用機序
The mechanism of action of 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester involves its role as a labeled metabolite. It is metabolized in the body to form acetaminophen glucuronide, which is then excreted. This process helps researchers track the metabolic fate of acetaminophen and understand its pharmacokinetics . The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases .
類似化合物との比較
Similar Compounds
4-Acetamidophenyl-beta-D-glucuronide: Similar structure but lacks the deuterium labeling and acetyl groups.
4-Acetamidophenyl-D3-beta-D-glucuronide: Similar structure but lacks the acetyl groups.
4-Acetamidophenyl-2,3,4-tri-O-acetyl-beta-D-glucuronide: Similar structure but lacks the deuterium labeling.
Uniqueness
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester is unique due to its deuterium labeling and multiple acetyl groups, which make it particularly useful in metabolic studies and as a research tool for tracking acetaminophen metabolism .
特性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFRFKWGBUUPFU-MTSSNOLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260619-58-6 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
